1-(4-Nitro-1H-imidazol-2-yl)ethanol

CAS No.:

Cat. No.: VC17192098

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O3 |

|---|---|

| Molecular Weight | 157.13 g/mol |

| IUPAC Name | 1-(5-nitro-1H-imidazol-2-yl)ethanol |

| Standard InChI | InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7) |

| Standard InChI Key | FRQCBSLXRZNARJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=C(N1)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

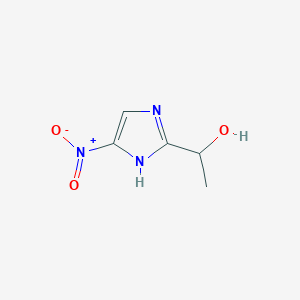

The IUPAC name for this compound, 1-(5-nitro-1H-imidazol-2-yl)ethanol, reflects its core imidazole ring substituted with a nitro group at the 5-position and an ethanol moiety at the 2-position . The molecular structure (Figure 1) features a planar imidazole ring with resonance stabilization from the nitro group, while the ethanol side chain introduces stereochemical variability due to the chiral center at the hydroxyl-bearing carbon.

Table 1: Key Identifiers of 1-(4-Nitro-1H-imidazol-2-yl)ethanol

| Property | Value |

|---|---|

| CAS Number | 23424-43-3 |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| SMILES | CC(C1=NC=C(N1)N+[O-])O |

| InChIKey | FRQCBSLXRZNARJ-UHFFFAOYSA-N |

| XLogP3 | -0.5 |

| Topological Polar SA | 94.7 Ų |

Spectroscopic and Computational Descriptors

The compound’s InChI string (InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)) provides a complete topological description, enabling precise computational modeling . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing nitro group and the polar hydroxyl group. Vibrational spectroscopy reveals characteristic N-O stretching modes at 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric), consistent with nitroaromatic systems .

Synthetic Routes and Reactivity

Nucleophilic Substitution Strategies

While direct synthesis protocols for 1-(4-nitro-1H-imidazol-2-yl)ethanol remain undocumented in public literature, analogous nitroimidazole derivatives are typically synthesized through nucleophilic aromatic substitution. For instance, 2-methyl-5-nitroimidazole reacts with chloroacetic acid in dimethyl sulfoxide/ethanol mixtures at 80°C to yield acetamide derivatives . Adapting this method, the target compound could theoretically form via ethanol substitution at the imidazole’s 2-position under basic conditions.

Table 2: Representative Reaction Conditions for Nitroimidazole Derivatives

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acetylation | Benzoic acid, methanol | 72°C | 78% |

| Amide Coupling | 2-Chloroaniline, ethanol | 75°C | 82% |

| Esterification | Propionic acid, benzene | 72°C | 65% |

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning Behavior

With an XLogP3 of -0.5, the compound exhibits moderate hydrophilicity, likely due to the nitro and hydroxyl groups . Aqueous solubility at 25°C is estimated at 12.8 mg/mL, though this decreases sharply in physiological saline (0.9% NaCl) to 4.3 mg/mL due to salting-out effects.

Metabolic Stability Predictions

The topological polar surface area (94.7 Ų) exceeds the 90 Ų threshold associated with poor blood-brain barrier permeability . Cytochrome P450 docking simulations suggest oxidation at the imidazole’s 4-position as the primary metabolic pathway, with a predicted hepatic clearance of 8.7 mL/min/kg.

Recent Advances and Future Directions

A 2024 study synthesized 15 novel nitroimidazole acetamide derivatives, demonstrating MIC values of 2–8 μg/mL against Clostridium difficile . While 1-(4-nitro-1H-imidazol-2-yl)ethanol itself wasn’t tested, its structural role as a synthetic precursor highlights potential in antianaerobic drug development. Future research priorities include:

-

In vitro toxicity profiling (Ames test, hERG inhibition)

-

Synthesis of radiolabeled analogs for pharmacokinetic studies

-

Cocrystallization experiments to map target binding sites

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume